molecular formula C8H15NO4S B13511559 Ethyl S-(2-methoxy-2-oxoethyl)cysteinate

Ethyl S-(2-methoxy-2-oxoethyl)cysteinate

Cat. No.: B13511559
M. Wt: 221.28 g/mol
InChI Key: XBDRXLSMPKXHJQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate is an organic compound with the molecular formula C8H15NO4S It is a derivative of propanoic acid and contains both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate typically involves the reaction of ethyl 2-amino-3-mercaptopropanoate with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its amino and ester functionalities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The sulfur atom can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate
  • Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate

Uniqueness

Ethyl 2-amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate is unique due to the presence of both amino and ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

Molecular Formula

C8H15NO4S

Molecular Weight

221.28 g/mol

IUPAC Name

ethyl 2-amino-3-(2-methoxy-2-oxoethyl)sulfanylpropanoate

InChI

InChI=1S/C8H15NO4S/c1-3-13-8(11)6(9)4-14-5-7(10)12-2/h6H,3-5,9H2,1-2H3

InChI Key

XBDRXLSMPKXHJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CSCC(=O)OC)N

Origin of Product

United States

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